5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one
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Description
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H18ClN3O4 and its molecular weight is 435.86. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Compounds related to 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one have shown promise as potential anticancer agents. Specifically, a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has been identified as an apoptosis inducer with activity against various breast and colorectal cancer cell lines (Zhang et al., 2005).
Material Science Applications
Another area of application is in the field of material science. For example, a related compound, 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, has been used in the fabrication of light-emitting diodes (LEDs), demonstrating its potential as an electron-injection/hole-blocking layer in these devices (Wang et al., 2001).
Chemical Analysis and Sensing
Compounds with similar structures have also been explored for their utility in chemical analysis and sensing. An example is the study of 1-phenyl-3-R-5-(4-dimethylaminophenyl)-∆2-pyrazolines, functionalized with pyridin-2-yl and quinolin-2-yl heterocyclic acceptors, for multimodal signaling of different chemical analytes (Rurack & Bricks, 2001).
Hypocholesterolemic Activities
Additionally, derivatives of 1, 2, 4-oxadiazole, similar to the compound , have shown hypocholesterolemic activities, indicating potential applications in the treatment of cholesterol-related conditions (Yurugi et al., 1973).
Anti-inflammatory and Antibacterial Agents
Finally, certain pyrazoline derivatives, incorporating elements similar to this compound, have been synthesized and shown to possess anti-inflammatory and antibacterial properties (Ravula et al., 2016).
properties
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c1-2-30-17-10-7-15(8-11-17)20(28)14-27-13-16(9-12-21(27)29)23-25-22(26-31-23)18-5-3-4-6-19(18)24/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWIEBIKVRGURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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